6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one
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Overview
Description
6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one is an organic compound that features a pyridinone ring substituted with a hydroxy-diphenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyridine and 2,2-diphenylethanol.
Nucleophilic Substitution: 2-chloropyridine undergoes nucleophilic substitution with 2,2-diphenylethanol in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the pyridinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyridinone ring can be reduced to a piperidinone ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 6-(2-oxo-2,2-diphenylethyl)pyridin-2(1h)-one.
Reduction: Formation of 6-(2-hydroxy-2,2-diphenylethyl)piperidin-2-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The hydroxy-diphenylethyl group can form hydrogen bonds with target proteins, while the pyridinone ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
6-(2-Hydroxy-2,2-diphenylethyl)piperidin-2-one: Similar structure but with a piperidinone ring.
6-(2-Oxo-2,2-diphenylethyl)pyridin-2(1h)-one: Similar structure but with a ketone group instead of a hydroxy group.
Uniqueness
6-(2-Hydroxy-2,2-diphenylethyl)pyridin-2(1h)-one is unique due to its combination of a hydroxy-diphenylethyl group and a pyridinone ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
4198-18-9 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
6-(2-hydroxy-2,2-diphenylethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C19H17NO2/c21-18-13-7-12-17(20-18)14-19(22,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,22H,14H2,(H,20,21) |
InChI Key |
ZUPCZBCNMYZKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC(=O)N2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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